2-Fluoro-5-methoxypyridine-4-carboxylic acid
Overview
Description
2-Fluoro-5-methoxypyridine-4-carboxylic acid is a chemical compound with the molecular weight of 171.13 . Its IUPAC name is 2-fluoro-5-methoxyisonicotinic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H6FNO3/c1-12-5-3-9-6 (8)2-4 (5)7 (10)11/h2-3H,1H3, (H,10,11)
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Synthesis of Pyridine Nucleosides
2-Fluoro-5-methoxypyridine-4-carboxylic acid derivatives have been utilized in the synthesis of pyridine nucleosides, which are related to 5-fluorocytosine. The process involves the reduction of 5-fluoro-2-methoxy-4-nitropyridine-N-oxide and subsequent reactions to produce various nucleosides, including 5-fluoro-3-deazacytidine and 5-fluoro-2′-deoxy-3-deazacytidine. These compounds serve as model compounds in structural studies and have potential applications in medicinal chemistry, particularly in antiviral and anticancer research (Nesnow & Heidelberger, 1975).
Antibacterial Activity
Derivatives of this compound have been investigated for their antibacterial properties. Research into 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives indicates that these compounds exhibit moderate whole cell antibacterial activity. The presence of a 5-methoxy group is tolerated biochemically, suggesting these derivatives could be further explored for antibacterial drug development (Hansen et al., 2005).
Chemosensor Development
The synthesis of porphyrin-appended terpyridine derivatives, incorporating this compound, has led to the development of chemosensors for metal ions, particularly cadmium. These chemosensors operate based on chelation-enhanced fluorescence, providing a sensitive and selective method for detecting metal ions in various samples. This application is critical for environmental monitoring and the study of metal ion dynamics in biological systems (Luo et al., 2007).
Properties
IUPAC Name |
2-fluoro-5-methoxypyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-5-3-9-6(8)2-4(5)7(10)11/h2-3H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWQUZNOYBAAEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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